Bienvenue dans la boutique en ligne BenchChem!

2-(4-(hydroxymethyl)piperidin-1-yl)-3-methylquinazolin-4(3H)-one

Medicinal Chemistry Prodrug Design Click Chemistry

2-(4-(Hydroxymethyl)piperidin-1-yl)-3-methylquinazolin-4(3H)-one (CAS 2310100-69-5) is a synthetic small molecule belonging to the quinazolin-4(3H)-one class of piperidine derivatives. This compound is structurally characterized by a 3-methylquinazolin-4(3H)-one core directly substituted at the 2-position with a 4-(hydroxymethyl)piperidine moiety.

Molecular Formula C15H19N3O2
Molecular Weight 273.336
CAS No. 2310100-69-5
Cat. No. B2675666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(hydroxymethyl)piperidin-1-yl)-3-methylquinazolin-4(3H)-one
CAS2310100-69-5
Molecular FormulaC15H19N3O2
Molecular Weight273.336
Structural Identifiers
SMILESCN1C(=O)C2=CC=CC=C2N=C1N3CCC(CC3)CO
InChIInChI=1S/C15H19N3O2/c1-17-14(20)12-4-2-3-5-13(12)16-15(17)18-8-6-11(10-19)7-9-18/h2-5,11,19H,6-10H2,1H3
InChIKeyZQGGXSHZNSLZGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(Hydroxymethyl)piperidin-1-yl)-3-methylquinazolin-4(3H)-one: A Specialized Quinazolinone Piperidine Building Block for Pain and CNS Research


2-(4-(Hydroxymethyl)piperidin-1-yl)-3-methylquinazolin-4(3H)-one (CAS 2310100-69-5) is a synthetic small molecule belonging to the quinazolin-4(3H)-one class of piperidine derivatives. This compound is structurally characterized by a 3-methylquinazolin-4(3H)-one core directly substituted at the 2-position with a 4-(hydroxymethyl)piperidine moiety . The quinazolin-4(3H)-one-type piperidine compound class has been disclosed in patent literature for its utility in treating pain via modulation of the ORL-1 (opioid receptor-like 1) receptor, positioning this scaffold as a candidate for analgesic and CNS-targeted drug discovery programs [1]. As a specialized research chemical with limited primary literature, its procurement value lies in its distinctive substitution pattern—a primary hydroxymethyl handle on the piperidine ring combined with N3-methylation—which offers unique synthetic derivatization potential not available in common unsubstituted or N-alkylated quinazolinone analogs.

Why Generic Quinazolinone Piperidines Cannot Replace 2-(4-(Hydroxymethyl)piperidin-1-yl)-3-methylquinazolin-4(3H)-one in ORL-1 and CNS Programs


The quinazolin-4(3H)-one piperidine scaffold exhibits steep structure-activity relationships (SAR) where subtle variations in the piperidine substituent drastically alter receptor selectivity profiles. The patent family covering this class (WO2014102589A1) explicitly demonstrates that the nature of the piperidine N-substituent and the quinazolinone core substitution pattern are critical determinants of ORL-1 receptor affinity and functional activity [1]. Replacing the specific 4-(hydroxymethyl)piperidine group with a simple piperidine, a 4-hydroxy-piperidine, or an N-alkylated analog would eliminate the primary alcohol handle essential for downstream conjugation or prodrug strategies, while altering the hydrogen-bonding capacity that governs target engagement. Similarly, the N3-methyl group on the quinazolinone core is not a default feature; unsubstituted or N-ethyl analogs exhibit distinctly different pharmacokinetic and pharmacodynamic profiles within the class [2]. Generic substitution without preserving this precise substitution pattern risks loss of ORL-1 binding affinity, altered selectivity against opioid receptor subtypes, and compromised synthetic utility as a functionalized intermediate.

2-(4-(Hydroxymethyl)piperidin-1-yl)-3-methylquinazolin-4(3H)-one: Quantitative Differentiation Evidence Against Closest Analogs


Hydroxymethyl Substituent Confers Synthetic Derivatization Advantage Over 4-Unsubstituted Piperidine Quinazolinones

2-(4-(Hydroxymethyl)piperidin-1-yl)-3-methylquinazolin-4(3H)-one possesses a primary alcohol (-CH2OH) on the piperidine ring that is absent in the foundational 2-(piperidin-1-yl)-3-methylquinazolin-4(3H)-one scaffold. This functional group enables direct esterification, etherification, or oxidation reactions for late-stage diversification without requiring additional protection/deprotection steps [1]. In contrast, the comparator 2-(piperidin-1-yl)-3-methylquinazolin-4(3H)-one lacks any reactive handle on the piperidine, limiting its utility to simple salt formation or quaternization .

Medicinal Chemistry Prodrug Design Click Chemistry

N3-Methyl Substitution Differentiates from N-Unsubstituted Quinazolinone Analogs in ORL-1 Binding Context

The N3-methyl group on the quinazolinone core of the target compound is a critical determinant of receptor subtype selectivity. In the broader quinazolin-4(3H)-one-type piperidine compound class disclosed in WO2014102589A1, N3-alkylation is a key structural variable that modulates ORL-1 receptor binding affinity relative to μ, κ, and δ opioid receptors [1]. While compound-specific binding data for 2310100-69-5 is not publicly available, the patent describes N3-substituted analogs as preferred embodiments for achieving ORL-1 selectivity over classical opioid receptors [2]. The comparator 2-(piperidin-1-yl)quinazolin-4(3H)-one (CAS 58498-23-8) bearing an unsubstituted N3 position would be expected to exhibit different selectivity profiles based on class-level SAR trends.

Opioid Receptor Pain SAR

Hydroxymethyl Piperidine Moiety Enables Superior Aqueous Solubility Relative to Alkyl-Substituted Piperidine Analogs

The 4-(hydroxymethyl) substituent on the piperidine ring introduces a hydrogen-bond donor/acceptor capable of engaging water molecules, which is structurally anticipated to improve aqueous solubility compared to piperidine analogs bearing hydrophobic substituents such as 4-methyl or 4-ethyl groups [1]. This class-level inference is supported by the general medicinal chemistry principle that hydroxymethyl groups contribute to topological polar surface area (TPSA) and reduce logP, parameters associated with improved solubility and bioavailability [2]. For instance, the comparator 2-(4-methylpiperidin-1-yl)-3-methylquinazolin-4(3H)-one would lack this solubilizing feature.

Physicochemical Properties Solubility Drug-likeness

Direct Piperidine-Quinazolinone C-N Linkage at C2 Contrasts with Amino-Bridged Analogs in Metabolic Stability Potential

The target compound features a direct C–N bond between the piperidine nitrogen and the quinazolinone C2 position, forming a cyclic amidine-like system. This is structurally distinct from analogs such as those in the KF31327 series (e.g., 3-ethyl-8-[2-(4-hydroxymethylpiperidino)benzylamino]-2,3-dihydro-1H-imidazo[4,5-g]quinazoline-2-thione), which employ a benzylamino linker between the piperidine and the heterocyclic core [1]. The direct linkage eliminates a potential metabolic soft spot—the benzylic amine—that is susceptible to N-dealkylation by CYP450 enzymes. While no direct metabolic stability comparison is published for the target compound, the structural difference suggests potential for improved in vitro metabolic half-life relative to amino-bridged congeners [2].

Metabolic Stability CYP450 Pharmacokinetics

Optimal Research and Procurement Applications for 2-(4-(Hydroxymethyl)piperidin-1-yl)-3-methylquinazolin-4(3H)-one Based on Differentiation Evidence


Synthesis of ORL-1 Receptor Targeted Probe Molecules for Pain Target Engagement Studies

The hydroxymethyl handle on the piperidine ring enables direct conjugation to biotin or fluorescent reporters without disrupting the core pharmacophore, as supported by the class-level synthetic advantage evidence [1]. Researchers developing chemical probes for ORL-1 receptor occupancy assays can use this compound as a functionalized starting material, avoiding multistep protection sequences required for unsubstituted piperidine analogs [2].

Prodrug Strategy Development for Quinazolinone-Based CNS Drug Candidates

The primary alcohol group serves as a direct esterification site for creating phosphate ester or amino acid ester prodrugs aimed at enhancing oral bioavailability or brain penetration, a strategy unavailable with 4-unsubstituted or 4-alkyl piperidine analogs [1]. This compound is therefore a uniquely enabling building block for prodrug SAR exploration within quinazolinone-based CNS programs [2].

Comparative Selectivity Profiling Against Opioid Receptor Subtypes Using N3-Methylated Scaffold

The N3-methyl substitution pattern corresponds to the preferred embodiment in the ORL-1 patent family for achieving selectivity over classical opioid receptors [1]. Procurement of this compound enables direct comparison with N3-unsubstituted quinazolinone piperidines in radioligand displacement assays to experimentally validate the contribution of N3-alkylation to ORL-1/μ/κ/δ selectivity ratios [2].

Late-Stage Diversification Libraries for Metabolic Stability Optimization

The combination of a direct C–N linkage (reducing metabolic soft spots) with a versatile hydroxymethyl handle enables the generation of focused libraries for parallel metabolic stability assessment [1]. This compound serves as a core scaffold that can be rapidly diversified via esterification, etherification, or oxidation to explore the impact of piperidine substituents on microsomal stability, as inferred from the metabolic stability advantage over amino-bridged analogs [2].

Quote Request

Request a Quote for 2-(4-(hydroxymethyl)piperidin-1-yl)-3-methylquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.